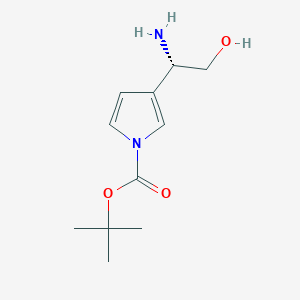
(S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound features a tert-butyl group, an amino group, and a hydroxyethyl group attached to a pyrrole ring, making it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate typically involves the reaction of tert-butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of (S)-(+)-2-Amino-1-propanol as a starting material, which undergoes a series of reactions to introduce the tert-butyl and pyrrole groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino and hydroxyethyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The tert-butyl and pyrrole groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-(+)-2-Amino-1-propanol: A precursor used in the synthesis of the target compound.
3-Amino-2-hydroxybutanoic acids: Structurally similar compounds with different functional groups.
Uniqueness
(S)-tert-Butyl 3-(1-amino-2-hydroxyethyl)-1H-pyrrole-1-carboxylate stands out due to its unique combination of functional groups, which provide versatility in chemical reactions and applications. Its chiral nature also makes it valuable for studying stereochemistry and developing enantioselective processes.
Eigenschaften
Molekularformel |
C11H18N2O3 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
tert-butyl 3-[(1S)-1-amino-2-hydroxyethyl]pyrrole-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-13)9(12)7-14/h4-6,9,14H,7,12H2,1-3H3/t9-/m1/s1 |
InChI-Schlüssel |
RFHGZYUJTVQQCA-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1)[C@@H](CO)N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12875668.png)
![5,6-dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione](/img/structure/B12875673.png)


![2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12875694.png)
![[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol](/img/structure/B12875696.png)


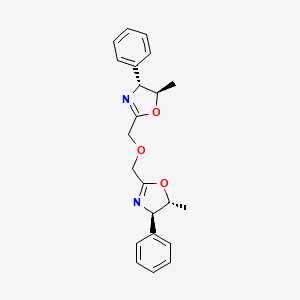
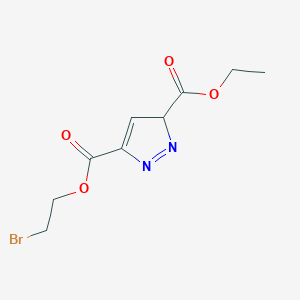
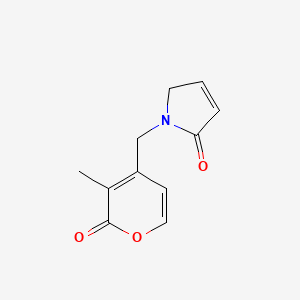
![3H-Benzofuro[2,3-c]pyrrole](/img/structure/B12875730.png)
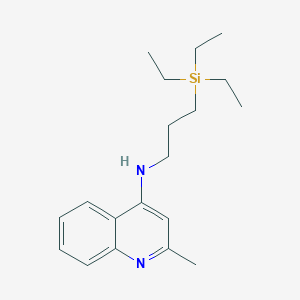
![4-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875740.png)
